molecular formula C21H16BrClN4O2 B2936841 N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 1223779-45-0

N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2936841
CAS No.: 1223779-45-0
M. Wt: 471.74
InChI Key: FJWMDIJVYNQVBI-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that belongs to the class of pyrazolopyrazine derivatives This compound is characterized by its unique structural features, which include a brominated methylphenyl group and a chlorinated phenyl group attached to a pyrazolopyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazolopyrazine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyrazine ring system. For instance, starting from a substituted hydrazine and a diketone, the cyclization can be achieved under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyrazolopyrazine intermediate.

    Attachment of the Bromomethylphenyl Group: The final step involves the coupling of the bromomethylphenyl group to the pyrazolopyrazine core, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazolopyrazine ring, potentially converting it to an alcohol.

    Substitution: The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the halogens.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to interact with various biological targets. Its structural features make it a candidate for investigating the mechanisms of enzyme inhibition and activation.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of halogen atoms and the pyrazolopyrazine core suggest that it could exhibit biological activity, such as anti-inflammatory, anticancer, or antimicrobial effects.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the pyrazolopyrazine core, allow the compound to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromo-4-methylphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
  • N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
  • N-(2-bromo-4-methylphenyl)-2-[2-(4-nitrophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Uniqueness

The uniqueness of N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide lies in its specific combination of bromine and chlorine atoms attached to the pyrazolopyrazine core. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrClN4O2/c1-13-2-7-17(16(22)10-13)24-20(28)12-26-8-9-27-19(21(26)29)11-18(25-27)14-3-5-15(23)6-4-14/h2-11H,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJWMDIJVYNQVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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